ethyl 4-{2-[({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate
Description
Ethyl 4-{2-[({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate is a synthetic piperazine derivative featuring a thiazole core substituted with a 4-methoxyphenyl group. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly in central nervous system (CNS) disorders and antimicrobial applications .
Properties
IUPAC Name |
ethyl 4-[2-[2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S2/c1-3-30-21(28)25-10-8-24(9-11-25)19(27)14-31-13-18(26)23-20-22-17(12-32-20)15-4-6-16(29-2)7-5-15/h4-7,12H,3,8-11,13-14H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHPCRHDVNUTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
The piperazine ring is then incorporated through nucleophilic substitution reactions. The final step involves the esterification of the carboxylate group using ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and automated systems for the subsequent steps. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{2-[({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity through hydrophobic interactions. The piperazine ring can improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Functional Group Comparisons
The target compound’s structural analogs share the piperazine-1-carboxylate backbone but differ in substituents, heterocyclic rings, and linker groups. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
*Estimated based on analogous structures.
Key Observations:
Heterocyclic Core: The target compound’s thiazole ring () contrasts with oxadiazole derivatives (), which may alter electronic properties and binding affinities. Thiazoles are associated with antimicrobial activity, while oxadiazoles often enhance metabolic stability . The 4-methoxyphenyl substituent on the thiazole (target) vs.
Substituent Effects :
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is absent in the evidence, inferences are drawn from structural analogs:
- Thiazole Derivatives: ’s phenoxyphenyl-thiazolyl compound may exhibit kinase inhibition or antimicrobial activity due to thiazole’s known role in ATP-binding pocket interactions .
- Oxadiazole Analogs : Compounds in –18 are often explored as protease inhibitors or antibacterials, leveraging oxadiazole’s metabolic resistance .
- Sulfonamide Derivatives : and highlight CNS applications, as sulfonamides frequently cross the blood-brain barrier .
Physicochemical and ADMET Properties
- Hydrogen Bonding : The carbamoyl methyl and thioether groups (target) may enhance solubility relative to sulfonamide derivatives ().
Biological Activity
Ethyl 4-{2-[({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring , a piperazine ring , and a methoxyphenyl group . Its molecular formula is with a molecular weight of approximately 430.58 g/mol. The compound is notable for its structural diversity, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiazole ring can modulate the activity of various enzymes, potentially acting as an inhibitor.
- Receptor Modulation : The methoxyphenyl group enhances binding affinity through hydrophobic interactions, allowing for effective receptor modulation.
- Bioavailability : The piperazine ring improves solubility and bioavailability, making the compound more effective in biological systems.
Anticancer Activity
Research indicates that thiazole derivatives often exhibit anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia), with IC50 values below those of standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound has shown promise in anti-inflammatory applications. Its structural components may inhibit pathways involved in inflammation:
- Mechanism : The thiazole moiety may interfere with pro-inflammatory cytokine signaling pathways, reducing inflammation markers in cellular assays.
Antimicrobial Activity
This compound has also been investigated for antimicrobial properties:
- Research Findings : Studies have indicated that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria, likely due to the thiazole ring's ability to disrupt bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Component | Activity Impact |
|---|---|
| Thiazole Ring | Essential for anticancer and antimicrobial effects |
| Methoxyphenyl Group | Enhances binding affinity and solubility |
| Piperazine Ring | Improves overall bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
